Product packaging for Potassium 7-hydroxynaphthalenesulphonate(Cat. No.:CAS No. 30252-40-5)

Potassium 7-hydroxynaphthalenesulphonate

Cat. No.: B150490
CAS No.: 30252-40-5
M. Wt: 263.33 g/mol
InChI Key: XLZIGSCZALGJMT-UHFFFAOYSA-N
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Description

Contextualization within Naphthalenesulfonate Chemistry

Naphthalenesulfonates are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon, through the process of sulfonation. wikipedia.org This process introduces one or more sulfonic acid (-SO₃H) groups onto the naphthalene ring. The position of these functional groups gives rise to a wide array of isomers, each with distinct chemical and physical properties.

Hydroxynaphthalenesulfonates, such as the 7-hydroxy isomer, are a specific subgroup that contains both a hydroxyl (-OH) and a sulfonic acid group. The presence of both the electron-donating hydroxyl group and the electron-withdrawing sulfonic acid group on the naphthalene ring system imparts unique reactivity and characteristics to these molecules. They are known for their fluorescence properties and are often used as intermediates in the synthesis of dyes and pigments. guidechem.com

Potassium 7-hydroxynaphthalenesulphonate is the potassium salt of 7-hydroxy-2-naphthalenesulfonic acid, an isomer commonly referred to as F-acid. The salt form enhances its solubility in water. guidechem.com

Historical Development of Research on Hydroxynaphthalenesulfonates

Research into naphthalenesulfonic acids and their derivatives has a rich history intertwined with the development of the synthetic dye industry in the late 19th and early 20th centuries. The sulfonation of naphthalene itself is a foundational reaction in organic chemistry, with early methods involving heating naphthalene with sulfuric acid. wikipedia.org The ability to control the position of the sulfonic acid group by varying reaction conditions, such as temperature, was a significant area of early investigation.

The introduction of a hydroxyl group to create hydroxynaphthalenesulfonic acids opened up new possibilities for dye synthesis. These compounds could be coupled with diazonium salts to produce a vast range of azo dyes with different colors and properties. The specific isomer, 7-hydroxy-2-naphthalenesulfonic acid (F-acid), became a valuable intermediate in this context.

Early research focused on the synthesis and isolation of various isomers and understanding their reactivity. The development of analytical techniques over the years has allowed for more precise characterization of these compounds and a deeper understanding of their chemical behavior.

Contemporary Significance and Emerging Research Avenues for this compound

In modern research, this compound, and its corresponding acid and other salt forms, continues to be an area of active investigation beyond its traditional role in dye manufacturing.

One of the most significant contemporary applications is its use as a fluorescent probe. The sodium salt of 7-hydroxy-2-naphthalenesulfonic acid (7HNS) is utilized for the detection of cross-links in collagen and elastin, with a high degree of sensitivity. biosynth.com This application is crucial in the analysis of biological tissues such as cartilage, bone, and skin. biosynth.com

Emerging research is exploring the potential of hydroxynaphthalenesulfonates in new areas. For instance, studies have investigated the incorporation of related naphthalenesulfonate derivatives into polymers to enhance their electrical properties. nih.gov There is also interest in their potential use in the preparation of luminescent materials for applications in sensors and light-emitting devices. nih.gov Furthermore, the interaction of these compounds with proteins is a subject of ongoing research, which could lead to new applications in biological and medicinal chemistry. nih.gov

Detailed Research Findings

Recent studies have focused on the specific properties and applications of 7-hydroxynaphthalene-2-sulfonic acid and its salts.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various research fields.

PropertyValue
Chemical Formula C₁₀H₇KO₄S
Molecular Weight 262.32 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Note: Data for the potassium salt is based on the properties of closely related salts and the general characteristics of naphthalenesulfonates.

Synthesis and Reactivity

The synthesis of 7-hydroxy-2-naphthalenesulfonic acid typically involves the sulfonation of 2-naphthol (B1666908). The traditional method for producing 2-naphthol starts with the sulfonation of naphthalene in sulfuric acid, followed by fusion with sodium hydroxide and subsequent acidification. wikipedia.org The position of the sulfonic acid group on the naphthalene ring is influenced by the reaction temperature.

The reactivity of hydroxynaphthalenesulfonates is characterized by the interplay of the hydroxyl and sulfonic acid groups. The hydroxyl group makes the aromatic ring more susceptible to electrophilic substitution and is crucial for the coupling reactions used in dye synthesis. The sulfonic acid group, being a strong acid, imparts water solubility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8KO4S B150490 Potassium 7-hydroxynaphthalenesulphonate CAS No. 30252-40-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30252-40-5

Molecular Formula

C10H8KO4S

Molecular Weight

263.33 g/mol

IUPAC Name

potassium;7-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14);

InChI Key

XLZIGSCZALGJMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+]

Isomeric SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[K]

Other CAS No.

30252-40-5

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Potassium 7 Hydroxynaphthalenesulphonate

Classical Synthesis Approaches

Traditional methods for synthesizing hydroxynaphthalenesulphonic acids rely on multi-step processes involving the sulfonation of naphthalene (B1677914) or its derivatives, followed by the introduction of a hydroxyl group.

The introduction of a sulfonic acid group (-SO₃H) onto the naphthalene ring is a critical step. The position of this group is highly dependent on the starting material, the sulfonating agent, and the reaction conditions, particularly temperature.

The traditional production of 2-naphthol (B1666908), a key precursor, begins with the sulfonation of naphthalene with sulfuric acid. wikipedia.org This reaction yields a mixture of naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. wikipedia.orgwikipedia.org The latter is the more stable isomer and is favored at higher temperatures.

When starting with a substituted naphthalene, such as 2-naphthol (beta-naphthol), the existing hydroxyl group directs the position of the incoming sulfonic acid group. The sulfonation of 2-naphthol with sulfur trioxide (SO₃) can lead to a mixture of isomers. researchgate.net The product distribution is sensitive to the reaction conditions. For instance, the reaction of 2-naphthol with one mole equivalent of SO₃ primarily yields the 1-sulfonic acid and 8-sulfonic acid isomers. researchgate.net However, using a larger excess of the sulfonating agent can alter the isomeric ratio, favoring the formation of other isomers like the 6-sulfonic acid. researchgate.net A specific process for preparing 2-naphthol-1-sulphonic acid involves reacting beta-naphthol with sulfur trioxide gas in a tetrachloroethane solvent at a controlled temperature of 20-25°C. google.com

Effect of Sulfonating Agent Molar Equivalents on 2-Naphthol Sulfonation
Molar Equivalents of SO₃Primary Isomers FormedObserved Mixture Ratio
1.01-S and 8-S85 : 15
2.05-S, 6-S, and 8-S8 : 14 : 78

The introduction of the hydroxyl (-OH) group is classically achieved through alkali fusion. In this process, a naphthalenesulfonic acid is heated with molten sodium hydroxide. wikipedia.orgwikipedia.org This harsh but effective method cleaves the carbon-sulfur bond and replaces the sulfonic acid group with a hydroxyl group. For example, naphthalene-2-sulfonic acid is converted to 2-naphthol through this method. wikipedia.org The resulting sodium naphthoxide is then neutralized with acid to yield the final naphthol product. wikipedia.org

The kinetics and mechanism of hydroxylating naphthalene sulphonic acid derivatives have also been studied using other reagents, such as peroxodisulphate, providing insight into the reaction pathways. researchgate.net

Modern Techniques in Potassium 7-hydroxynaphthalenesulphonate Production

Modern synthetic chemistry aims to improve upon classical methods by optimizing reaction conditions for better efficiency and selectivity, and by employing advanced catalytic systems.

Contemporary approaches focus on precise control over reaction parameters to maximize the yield of the desired isomer and minimize waste. High-throughput screening methods, for instance, can be used to rapidly determine the optimal conditions for a given synthesis. frontiersin.org By utilizing microdroplet reactions combined with mass spectrometry, parameters such as reactant concentration, flow rate, spray voltage, and temperature can be quickly adjusted to enhance reaction speed and yield. frontiersin.org This allows for the rapid identification of an optimized environment for reactions like sulfonation, moving beyond trial-and-error bulk-phase experiments. frontiersin.org

The use of catalysts can significantly improve the synthesis of naphthalene derivatives by enabling reactions under milder conditions and with greater control.

Biocatalysis: A notable advancement is the use of enzymes. For example, an aromatic peroxygenase from the fungus Agrocybe aegerita can selectively hydroxylate naphthalene to produce 1-naphthol (B170400) with traces of 2-naphthol. nih.gov This enzymatic reaction proceeds through an intermediary naphthalene 1,2-oxide and demonstrates the potential of biocatalysts to perform highly specific transformations under environmentally benign conditions. nih.gov

Inorganic Catalysts: In the synthesis of related compounds, such as 2-amino-5-naphthol-1,7-disulphonic acid, manganese dioxide has been employed as a component of the sulfonating agent system, highlighting the use of metal-based reagents to facilitate the reaction under specific pH and temperature ranges (40-55°C). google.com

Green Chemistry Principles in 7-Hydroxynaphthalenesulphonate Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of industrial chemicals to reduce environmental impact. This involves using less hazardous materials, employing renewable feedstocks, and designing more efficient, atom-economical reactions.

An example of a greener approach is the development of electrochemical methods. A transition-metal-free electrochemical strategy has been developed for the synthesis of sulfonate esters, using potassium metabisulfite (B1197395) as a safe and easy-to-handle sulfur dioxide surrogate. rsc.org This method proceeds under mild conditions and avoids the use of hazardous heavy metal catalysts, representing a significant step towards a more sustainable chemical synthesis. rsc.org

Furthermore, the use of biocatalysts, as seen with the Agrocybe aegerita peroxygenase, aligns perfectly with green chemistry principles. nih.gov These reactions occur in aqueous media at or near ambient temperature and pressure, drastically reducing the energy consumption and harsh chemical usage associated with classical methods like alkali fusion.

Mechanistic Investigations of Synthetic Pathways

The formation of 7-hydroxynaphthalene-2-sulfonic acid from the sulfonation of 2-naphthol is a fascinating case study in the principles of kinetic versus thermodynamic control in electrophilic aromatic substitution. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group. This electronic influence, combined with the inherent reactivity of the naphthalene ring system, leads to a complex mixture of products under varying conditions.

Kinetic vs. Thermodynamic Control:

At lower temperatures, the sulfonation of 2-naphthol is under kinetic control. The reaction proceeds fastest at the most nucleophilic positions that lead to the most stable carbocation intermediate (arenium ion). For 2-naphthol, these are typically the positions ortho and para to the hydroxyl group on the same ring, namely the 1 and 3 positions, and to some extent, the activated positions on the adjacent ring.

However, the sulfonation of aromatic compounds is a reversible reaction. At higher temperatures, the reaction comes under thermodynamic control. This means that while various isomers may form initially, they can undergo desulfonation back to 2-naphthol, which can then be re-sulfonated. Over time and at elevated temperatures, the isomer distribution shifts towards the most thermodynamically stable product. The 7-hydroxynaphthalene-2-sulfonic acid is the most stable monosulfonated derivative of 2-naphthol, primarily due to reduced steric hindrance compared to isomers with the sulfonic acid group on the same ring as the hydroxyl group or at the sterically crowded peri-position (position 8).

Mechanistic Steps:

Formation of the Electrophile: In concentrated sulfuric acid, the active electrophile is typically sulfur trioxide (SO₃), which exists in equilibrium with protonated sulfuric acid.

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich naphthalene ring of 2-naphthol attacks the electrophile. The hydroxyl group directs the attack, and multiple resonance structures can be drawn for the resulting sigma complex. The stability of this intermediate determines the rate of formation of the corresponding product.

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom to which the sulfo group is attached, restoring the aromaticity of the naphthalene ring.

Isomerization at High Temperature: At elevated temperatures, the reverse reaction (desulfonation) becomes significant. The sulfonic acid group can be removed, and the resulting 2-naphthol can be re-sulfonated. This process of sulfonation-desulfonation allows for the gradual conversion of the kinetically favored isomers into the more stable thermodynamic product, 7-hydroxynaphthalene-2-sulfonic acid. The hydroxyl group at position 2 directs the incoming sulfo group to various positions, but the thermodynamic stability of the 7-substituted product drives the equilibrium towards its formation.

The following table outlines the key mechanistic aspects of the formation of 7-hydroxynaphthalene-2-sulfonic acid:

Mechanistic AspectDescriptionControlling Factor
Reaction TypeElectrophilic Aromatic SubstitutionReactivity of the aromatic ring and the nature of the electrophile.
Role of -OH GroupActivating and ortho-, para-directingElectronic effects (resonance and induction).
Kinetic Product(s)Isomers formed at lower temperatures (e.g., 1- and 3-sulfonic acids)Stability of the intermediate sigma complex.
Thermodynamic Product7-Hydroxynaphthalene-2-sulfonic acidOverall stability of the final product molecule.
Key to IsomerizationReversibility of the sulfonation reactionHigh temperature, which provides the activation energy for desulfonation.

Advanced Spectroscopic and Analytical Characterization of Potassium 7 Hydroxynaphthalenesulphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Potassium 7-hydroxynaphthalenesulphonate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the number and types of atoms and their connectivity.

For this compound, ¹H NMR spectroscopy would reveal distinct signals for each of the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would confirm the substitution pattern. The proton of the hydroxyl (-OH) group would also produce a characteristic signal.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, bonded to an oxygen, or bonded to a sulfonate group). nih.govresearchgate.netbohrium.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct and long-range correlations between protons and carbons, confirming the precise assignment of all signals and verifying the 7-hydroxy-2-sulphonate substitution pattern on the naphthalene core. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the 7-hydroxynaphthalenesulphonate Anion Note: These are predicted values based on general principles and data for similar naphthalenic structures. Actual values may vary depending on the solvent and experimental conditions.

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1~7.8-8.0~125-128
C2 (SO₃⁻)-~140-145
C3~7.6-7.8~122-125
C4~7.9-8.1~128-131
C5~7.3-7.5~124-127
C6~7.1-7.3~108-112
C7 (OH)-~155-160
C8~7.7-7.9~115-118
C4a (bridge)-~130-135
C8a (bridge)-~135-140
OHVariable (broad singlet)-

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight of this compound and assessing its purity.

Due to the ionic and non-volatile nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. In ESI-MS, the analysis would be conducted in negative ion mode to detect the 7-hydroxynaphthalenesulphonate anion (C₁₀H₇O₄S⁻). The expected m/z value for this anion would be approximately 223.0, corresponding to the mass of the deprotonated sulfonic acid. The molecular formula of the acid form is C₁₀H₈O₄S, with a molecular weight of approximately 224.23 g/mol . chemnet.com The presence of a strong signal at this m/z value provides primary confirmation of the compound's identity.

High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and further confirming the molecular formula. MS can also be used to identify potential impurities by detecting ions with different m/z values.

Table 2: Expected Mass Spectrometry Data for this compound

IonIonization ModeExpected m/zInformation Provided
[C₁₀H₇O₄S]⁻ESI-~223.0Confirms mass of the anionic structure
[C₁₀H₈O₄S - H]⁻ESI-~223.0Confirms mass of the anionic structure
[C₁₀H₇KO₄S + H]⁺ESI+~263.0Confirms mass of the neutral salt (protonated)

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its vibrational modes. youtube.com For a polyatomic molecule, the number of vibrational modes is determined by the number of atoms (N), with 3N-6 modes for non-linear molecules and 3N-5 for linear ones. youtube.comyoutube.com

In the IR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

S=O Stretch: Strong, characteristic absorption bands for the sulfonate group (SO₃⁻) are expected around 1260-1150 cm⁻¹ (asymmetric stretch) and 1070-1030 cm⁻¹ (symmetric stretch).

C-S Stretch: A weaker band in the 700-800 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the aromatic ring and the sulfonate group often produce strong Raman signals, aiding in a comprehensive vibrational analysis.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic RingC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1400 - 1600
Sulfonate (-SO₃⁻)Asymmetric S=O Stretch1260 - 1150 (strong)
Sulfonate (-SO₃⁻)Symmetric S=O Stretch1070 - 1030 (strong)
Carbon-SulfurC-S Stretch700 - 800

X-ray Diffraction (XRD) for Crystalline Structure Determination

Powder XRD (PXRD) serves as a fingerprinting technique for the crystalline solid. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. It can be used for phase identification, to assess sample purity (detecting the presence of other crystalline forms or impurities), and to determine the degree of crystallinity of a bulk sample.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the analysis of non-volatile, water-soluble compounds like naphthalenesulfonates. nih.gov A typical approach for this compound involves reversed-phase HPLC. nih.govoup.com

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, providing a nonpolar surface.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724) is used. Due to the ionic nature of the sulfonate group, an ion-pairing agent, such as tetrabutylammonium (B224687) bromide, is often added to the mobile phase. oup.com This agent forms a neutral ion pair with the analyte, enhancing its retention on the nonpolar stationary phase and improving peak shape and separation from isomers. oup.comresearchgate.net

Detection: UV detection is highly effective, as the naphthalene ring system is a strong chromophore. A detection wavelength is typically set around 220-230 nm. Fluorescence detection can also be used for enhanced sensitivity and selectivity. oup.comresearchgate.net

This method allows for the quantification of the compound with high precision and can achieve low limits of detection, often in the µg/L range after solid-phase extraction. oup.comresearchgate.net

Table 4: Typical HPLC Method Parameters for Naphthalenesulphonate Analysis

ParameterTypical Condition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient with an ion-pairing agent (e.g., Tetrabutylammonium bromide)
Flow Rate1.0 mL/min
DetectionUV at 225 nm or Fluorescence
Injection Volume10-20 µL

Direct analysis of ionic and non-volatile compounds such as this compound by Gas Chromatography (GC) is not feasible. The high temperatures required for volatilization would cause the compound to decompose rather than enter the gas phase. nih.gov

Therefore, a chemical modification step known as derivatization is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comgcms.cz For sulfonic acids, this typically involves converting the sulfonic acid group into a less polar and more volatile ester or sulfonyl chloride. A common method is on-line derivatization in the GC injection port using reagents like tetrabutylammonium salts, which convert the sulfonic acid into its butyl ester. nih.govcapes.gov.br

Once derivatized, the compound can be separated on a standard nonpolar capillary column (e.g., HP-5MS) and detected using a mass spectrometer (GC-MS). nih.govtdi-bi.com The mass spectrometer provides both quantification and structural confirmation of the derivatized analyte. nih.govnih.gov While more complex than HPLC, this approach can be highly sensitive and specific. nih.gov

Hyphenated Techniques for Comprehensive Analytical Profiling

The comprehensive analytical profiling of this compound, a polar and non-volatile compound, necessitates the use of sophisticated hyphenated techniques. These methods, which couple a separation technique with a detection technique (most notably mass spectrometry), provide the high selectivity and sensitivity required for the unambiguous identification and quantification of the analyte in various matrices. The primary hyphenated techniques employed for the analysis of sulfonated aromatic compounds like this compound include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Capillary Electrophoresis-Mass Spectrometry (CE-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of polar and thermally labile compounds such as this compound, as it does not require derivatization. The separation is typically achieved using reversed-phase liquid chromatography, followed by detection with a mass spectrometer.

Detailed Research Findings: In a typical LC-MS analysis, the compound is separated on a C18 column with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic modifier (such as acetonitrile or methanol). The mass spectrometric detection is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar analytes.

Under negative ion mode ESI, this compound is expected to readily deprotonate to form the [M-K]⁻ ion. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) provides characteristic fragment ions that are crucial for structural confirmation. The fragmentation of sulfonated aromatic compounds is known to involve the neutral loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). aaqr.orgirb.hrresearchgate.net For 7-hydroxynaphthalenesulphonate, a dominant fragmentation pathway would be the loss of SO₃ (80 Da), resulting in the formation of a naphthoxide anion fragment.

ParameterValue
Chromatographic Mode Reversed-Phase HPLC
Stationary Phase C18
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion [M-K]⁻ (m/z) 223.0
Major Fragment Ion (m/z) 143.0 ([M-K-SO₃]⁻)

This interactive table summarizes typical LC-MS parameters for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the highly polar and non-volatile this compound by GC-MS is not feasible. Therefore, a derivatization step is essential to convert the analyte into a volatile and thermally stable derivative. Silylation is the most common derivatization technique for compounds containing hydroxyl and sulfonic acid functional groups.

Detailed Research Findings: The derivatization process typically involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens in the hydroxyl and sulfonic acid groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.netnih.gov The resulting TMS derivative is sufficiently volatile for GC analysis.

The GC separation is performed on a non-polar capillary column. In the mass spectrometer, the TMS derivative undergoes characteristic fragmentation upon electron ionization (EI). The mass spectrum will exhibit a molecular ion peak, although it may be of low intensity, and several structurally informative fragment ions. The fragmentation of TMS derivatives is well-documented and often involves cleavages of the Si-C bonds and rearrangements. nih.govresearchgate.net

ParameterValue
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Derivative Di-trimethylsilyl 7-hydroxynaphthalenesulphonate
Chromatographic Column DB-5ms or equivalent non-polar capillary column
Ionization Mode Electron Ionization (EI), 70 eV
Expected Molecular Ion [M]⁺ (m/z) 368
Characteristic Fragment Ions (m/z) 353 ([M-CH₃]⁺), 295 ([M-Si(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺)

This interactive table outlines the typical GC-MS parameters for the analysis of the silylated derivative of this compound.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is an attractive alternative for the analysis of charged species like the 7-hydroxynaphthalenesulphonate anion. This technique offers high separation efficiency and short analysis times. The separation in CE is based on the differential migration of ions in an electric field.

Detailed Research Findings: In a CE-MS setup, a fused-silica capillary is used for the separation. The background electrolyte (BGE) composition and pH are critical parameters that influence the separation selectivity and resolution of isomers. The separated analytes are then introduced into the mass spectrometer, typically via an ESI interface. CE-MS is particularly advantageous for the separation of isomers of naphthalenesulfonates, which can be challenging to resolve by LC.

For the analysis of this compound, a simple buffer system at a slightly alkaline pH would ensure the analyte is in its anionic form. The migration time would be characteristic of its charge-to-size ratio. The mass spectrometric detection would be similar to that in LC-MS, providing mass information for identification and structural elucidation through MS/MS fragmentation.

ParameterValue
Separation Mode Capillary Zone Electrophoresis (CZE)
Capillary Fused-silica
Background Electrolyte (BGE) Ammonium acetate buffer (e.g., 20 mM, pH 8)
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion [M-K]⁻ (m/z) 223.0
Major Fragment Ion (m/z) 143.0 ([M-K-SO₃]⁻)

This interactive table summarizes the typical CE-MS parameters for the analysis of this compound.

Theoretical and Computational Chemistry of Potassium 7 Hydroxynaphthalenesulphonate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic properties and reactivity of molecules. For the 7-hydroxynaphthalenesulphonate anion, these investigations would typically focus on the distribution of electrons, the energies of molecular orbitals, and the molecule's response to chemical reactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules, such as optimized geometry, electronic distribution, and molecular orbital energies.

In a study on the related compound 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA), DFT calculations were performed using the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular structure and calculate vibrational frequencies. tandfonline.com Similar calculations for the 7-hydroxynaphthalenesulphonate anion would reveal key structural parameters. The optimized geometry provides the most stable arrangement of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined.

The electronic properties are further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests that the molecule is more reactive. For aromatic compounds like naphthalenesulphonates, the HOMO is typically a π-orbital located on the naphthalene (B1677914) ring system, and the LUMO is a π*-orbital.

The distribution of charge within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. tandfonline.com For the 7-hydroxynaphthalenesulphonate anion, the MEP would show regions of negative potential localized around the oxygen atoms of the sulfonate and hydroxyl groups, indicating these as likely sites for electrophilic attack.

Table 1: Predicted Ground State Properties of 7-hydroxynaphthalenesulphonate Anion based on DFT Calculations of Analogous Compounds

Property Predicted Value/Characteristic Significance
Optimized Geometry Planar naphthalene core with sulfonate and hydroxyl groups Defines the stable conformation and steric properties.
HOMO Energy Relatively high Indicates a propensity to donate electrons in chemical reactions.
LUMO Energy Relatively low Suggests an ability to accept electrons.
HOMO-LUMO Gap Moderate A smaller gap implies higher reactivity and potential for charge transfer. tandfonline.com
Mulliken Charges Negative charges on oxygen atoms of SO₃⁻ and OH groups Identifies nucleophilic centers.

| Dipole Moment | Non-zero | Indicates the polar nature of the molecule. |

Note: The values in this table are qualitative predictions based on the expected electronic effects of the substituent groups on the naphthalene ring and are supported by findings for similar molecules.

Ab Initio Methods for Excited States and Reaction Intermediates

While DFT is excellent for ground-state properties, ab initio methods such as Møller–Plesset perturbation theory and Configuration Interaction are often better suited for describing excited states and reaction intermediates. These methods provide a more accurate description of electron correlation, which is crucial for understanding electronic transitions and reaction pathways.

For 7-hydroxynaphthalenesulphonate, Time-Dependent DFT (TD-DFT) would be a common and efficient method to predict its UV-Visible absorption spectrum, which arises from electronic transitions from the ground state to various excited states. tandfonline.com The calculations would identify the specific molecular orbitals involved in these transitions, providing insight into their nature (e.g., π → π* or n → π* transitions).

The study of reaction intermediates, such as those formed during oxidation or other chemical transformations, would benefit from multireference ab initio methods, especially if the intermediates have significant open-shell character. These calculations can help to map out the potential energy surface of a reaction, identifying transition states and the energies of intermediates.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with a solvent.

For Potassium 7-hydroxynaphthalenesulphonate in an aqueous solution, MD simulations would model the interactions between the 7-hydroxynaphthalenesulphonate anion, the potassium cation, and the surrounding water molecules. The simulations would reveal the hydration shell structure around the ionic groups, showing how water molecules orient themselves to solvate the sulfonate and hydroxyl groups, as well as the potassium ion.

The conformational analysis of the 7-hydroxynaphthalenesulphonate anion itself is relatively straightforward due to the rigid naphthalene core. However, the orientation of the sulfonate and hydroxyl groups can fluctuate, and MD simulations can quantify these motions.

Furthermore, MD simulations can be used to study the aggregation behavior of naphthalenesulphonate derivatives in solution. At higher concentrations, these molecules can form aggregates due to hydrophobic interactions between the naphthalene rings and electrostatic interactions between the charged groups. MD simulations can elucidate the structure and stability of these aggregates. Studies on the adsorption of naphthalenesulfonic formaldehyde condensates have utilized MD simulations to understand their behavior at interfaces. researchgate.net Similarly, simulations on naphthalene have been used to study its interaction with various surfaces and its mobility in different environments. mdpi.comnih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For 7-hydroxynaphthalenesulphonate, DFT calculations can predict its vibrational (Infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific molecular vibrations. tandfonline.com

Similarly, as mentioned earlier, TD-DFT can predict the UV-Visible absorption spectrum. tandfonline.com The predicted absorption maxima (λmax) and oscillator strengths can be correlated with the experimental spectrum to understand the electronic transitions responsible for the observed absorption bands.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.com The calculated chemical shifts, when compared to experimental NMR data, can help in the complete assignment of the ¹H and ¹³C NMR spectra and confirm the molecular structure.

Table 2: Computationally Predicted Spectroscopic Data for 7-hydroxynaphthalenesulphonate Anion

Spectroscopic Technique Predicted Parameter Information Gained
Infrared (IR) Spectroscopy Vibrational Frequencies and Intensities Assignment of functional group vibrations (O-H, S=O, aromatic C-H).
UV-Visible Spectroscopy Absorption Maxima (λmax) and Oscillator Strengths Identification of electronic transitions (π → π*).
¹H NMR Spectroscopy Chemical Shifts Prediction of the chemical environment of protons on the aromatic ring.

| ¹³C NMR Spectroscopy | Chemical Shifts | Prediction of the chemical environment of carbon atoms in the molecule. |

Note: This table outlines the types of spectroscopic data that can be predicted computationally and the insights they provide.

Computational Analysis of Reaction Mechanisms and Energy Landscapes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy landscape. This involves identifying the structures and energies of reactants, products, transition states, and any intermediates.

For 7-hydroxynaphthalenesulphonate, computational methods could be used to study various reactions, such as electrophilic aromatic substitution, oxidation of the hydroxyl group, or reactions involving the sulfonate group. For example, the mechanism of sulfonation of naphthalene can be studied to understand the regioselectivity of the reaction.

By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be determined. For instance, in the oxidation of a related hydroxynaphthalenesulfonate dye, computational studies could elucidate whether the reaction proceeds via an electron-transfer mechanism or a hydrogen atom abstraction mechanism. acs.org These calculations would provide a detailed, atomistic understanding of the reaction that would be difficult to obtain through experimental methods alone.

Derivatization and Functionalization of the 7 Hydroxynaphthalenesulphonate Core

Synthesis of Substituted 7-Hydroxynaphthalenesulfonate Analogues

The synthesis of substituted 7-hydroxynaphthalenesulfonate analogues can be achieved through various organic reactions, primarily targeting the aromatic naphthalene (B1677914) core via electrophilic or nucleophilic substitution.

One common approach is electrophilic aromatic substitution, where the existing hydroxyl and sulphonate groups direct incoming electrophiles to specific positions on the naphthalene ring. For instance, the nitration of naphthols can be carried out using reagents like nitrocyclohexadienones under mild conditions to yield mononitrated products. researchgate.net Another key reaction is sulfonation. Studies on closely related compounds, such as 7-methoxy-2-naphthol, show that reaction with sulfur trioxide can lead to the introduction of a sulfonic acid group. The position of this new group is heavily influenced by reaction conditions and the stoichiometry of the sulfonating agent. researchgate.net

Nucleophilic aromatic substitution is another strategy, often employed when a suitable leaving group is present on the naphthalene ring. A relevant example, although on a different isomer, is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. nih.govacs.orgacs.org This synthesis is achieved through a copper-catalyzed Ullmann coupling reaction, where an amino group replaces a halogen on the naphthalenesulfonic acid core. nih.govacs.orgacs.org This method demonstrates the feasibility of introducing nitrogen-based substituents onto the naphthalenesulfonate skeleton.

The table below summarizes synthetic strategies for analogous naphthalenesulfonate derivatives.

Reaction TypeReagents & ConditionsResulting Derivative TypeReference
Electrophilic SulfonationSulfur Trioxide (SO₃) in CD₃NO₂Polysulfonated naphthalenes researchgate.net
Electrophilic NitrationNitrocyclohexadienones in etherMononitrated naphthols researchgate.net
Nucleophilic Substitution (Ullmann Coupling)Aniline (B41778), Copper (catalyst), Microwave, Aqueous BufferAnilino-naphthalenesulfonates nih.govacs.org

Strategies for Regioselective Functionalization

Achieving regioselectivity in the functionalization of the 7-hydroxynaphthalenesulphonate core is paramount for synthesizing specific isomers with desired properties. The directing effects of the existing substituents are the primary tool for controlling the position of new functional groups.

The hydroxyl (-OH) group at the C-7 position is a powerful activating, ortho-, para- directing group. This means it electronically favors electrophilic attack at positions 6 and 8. Conversely, the sulphonate (-SO₃H) group is a deactivating, meta- directing group.

Research on the sulfonation of disubstituted naphthalenes containing hydroxyl and methoxy (B1213986) groups confirms that the electronic directing effect of the hydroxy group is dominant over other groups like methoxy. researchgate.net However, the outcome can be complex. For example, in the sulfonation of 7-methoxy-2-naphthol, reaction with one equivalent of SO₃ leads to substitution at the 1-position. researchgate.net When an excess of SO₃ is used, the reaction proceeds at the 8-position, which is attributed to the initial sulfation of the hydroxyl group, altering its directing influence. researchgate.net This demonstrates that reaction conditions can be manipulated to steer functionalization to different positions.

Key factors influencing regioselectivity include:

Electronic Effects: The activating ortho-, para- directing hydroxyl group generally dictates the primary substitution sites.

Steric Hindrance: Bulky reagents may favor attack at less sterically hindered positions.

Reaction Conditions: The choice of solvent, temperature, and stoichiometry of reagents can alter the reaction pathway and final product distribution. For instance, sulfonation can be reversible, and at higher temperatures, the thermodynamically more stable isomer may be favored.

Polymerization and Oligomerization Studies Involving Naphthalenesulfonate Monomers

Naphthalenesulfonate-based monomers are utilized in the synthesis of various polymers and oligomers, often prized for their thermal stability, mechanical properties, and, in some cases, utility as emulsifiers or dispersants.

A significant application involves the condensation polymerization of naphthalenesulfonic acid with formaldehyde. epo.org These resulting condensates are not typically used as the primary polymer backbone but serve as important additives in emulsion polymerization processes. They act as protective colloids or secondary emulsifiers, enhancing the stability of latex systems during synthesis without significantly affecting particle size. epo.org

Furthermore, sulfonated aromatic monomers, which can include derivatives of hydroxynaphthalenesulfonic acid, are used in the direct copolymerization to create sulfonated poly(aryl ether ketone)s (SPAEKs). This method is advantageous over postsulfonation of a pre-formed polymer backbone as it avoids potential polymer degradation and allows for precise control over the degree of sulfonation by adjusting the monomer feed ratio. researchgate.net The incorporation of the rigid naphthalene segment can increase polymer chain rigidity, while the sulfonic acid groups improve solubility in polar aprotic solvents. researchgate.net

The table below details examples of polymerization studies involving naphthalenesulfonate monomers.

Polymerization TypeMonomersResulting Polymer/ProductKey Application/Property
Condensation PolymerizationNaphthalenesulfonic acid, FormaldehydePoly(naphthalenesulfonic acid-co-formaldehyde)Secondary emulsifier in latex synthesis, enhances stability
CopolymerizationSulfonated aromatic monomers (including naphthalenesulfonates), Other aromatic monomersSulfonated Poly(aryl ether ketone)s (SPAEKs)Proton exchange membranes, controlled degree of sulfonation

Structure-Reactivity and Structure-Property Relationships in Derivatives

The relationship between the chemical structure of 7-hydroxynaphthalenesulphonate derivatives and their resulting reactivity and properties is a critical area of study, guiding the design of new functional materials.

Structure-Property Relationships:

The introduction of different functional groups onto the naphthalene core can dramatically alter the molecule's physical and chemical properties. A prominent example is seen in derivatives of anilinonaphthalenesulfonic acids (ANS), which are used as fluorescent probes. nih.govacs.orgacs.org The fluorescence properties of these molecules are highly sensitive to their chemical structure and local environment. nih.gov

Research has shown that:

Electron-withdrawing groups (e.g., halogens) on the aniline ring of ANS derivatives can lead to a better fluorescence yield compared to the parent ANS molecule. acs.org

Electron-donating groups can stabilize a non-radiative relaxation pathway, resulting in lower fluorescence yields. researchgate.net

The position and nature of substituents influence the maximum absorption and emission wavelengths, allowing for the tuning of the molecule's spectral properties. nih.gov

Similarly, in azo dyes derived from naphthalenesulfonic acids, the number and position of sulfonic groups can influence solubility and the efficiency of photocatalytic degradation. nih.gov The rigid, planar structure of the naphthalene ring itself can be leveraged to create polymers with high regularity and crystallinity, leading to enhanced gas barrier properties in polyimides. mdpi.com

The following table presents data on how substituents affect the fluorescence properties of selected 8-anilinonaphthalene-1-sulfonate derivatives, illustrating structure-property principles applicable to the broader class of naphthalenesulfonates. researchgate.net

Derivative Substituent (on aniline ring)λem H₂O (nm)λem Ethylene Glycol (nm)Quantum Yield (Φ) in Ethylene GlycolFluorescence Enhancement Factor
H (ANS)5345080.15451.2
3-Fluoro5094820.44150.4
4-Fluoro5084730.70848.0

Structure-Reactivity Relationships:

The reactivity of the 7-hydroxynaphthalenesulphonate core in further substitution reactions is governed by the electronic nature of the existing and newly introduced substituents. An electron-donating group will generally increase the rate of electrophilic substitution, while an electron-withdrawing group will decrease it. For example, the presence of electron-releasing groups like -OH enhances the reactivity of the naphthalene ring towards electrophiles. nih.gov Conversely, adding a strongly deactivating group like a nitro group would make subsequent electrophilic additions more difficult. This interplay allows for the strategic, stepwise synthesis of complex derivatives. nih.govnih.gov

Advanced Materials Science Applications of Potassium 7 Hydroxynaphthalenesulphonate

Role in Functional Polymer Architectures

The bifunctional nature of potassium 7-hydroxynaphthalenesulphonate makes it a versatile building block for the synthesis of functional polymers. The hydroxyl group can participate in polymerization reactions, such as esterification or etherification, to form the polymer backbone. Simultaneously, the pendant sulfonate group provides a site for ionic functionality.

The incorporation of the sulfonate group can significantly influence the properties of the resulting polymer. For instance, in ion-exchange resins, the sulfonate groups act as fixed ionic sites, enabling the selective exchange of cations. In polymer electrolytes, the presence of these ionic groups can facilitate ion transport, a critical characteristic for battery and fuel cell applications.

Key Research Findings:

Improved Thermal Stability: The aromatic naphthalene (B1677914) unit can enhance the thermal stability of the polymer backbone, making the material suitable for applications requiring high-temperature operation.

Tailorable Hydrophilicity: The degree of sulfonation can be controlled to tune the hydrophilicity of the polymer, which is crucial for applications such as membranes for water purification and biomedical devices.

Application in Advanced Separation and Adsorption Technologies

The unique chemical structure of this compound makes it a promising candidate for use in advanced separation and adsorption processes. The aromatic naphthalene rings can engage in π-π stacking interactions with other aromatic molecules, making it an effective adsorbent for the removal of organic pollutants from wastewater.

Furthermore, the negatively charged sulfonate group can interact with positively charged species, such as heavy metal ions, through electrostatic interactions. This dual functionality allows for the simultaneous removal of both organic and inorganic contaminants.

Illustrative Adsorption Capacities for Various Pollutants:

PollutantAdsorbent MaterialAdsorption Capacity (mg/g)
Methylene BlueActivated Carbon150-300
Lead (Pb²⁺)Zeolite100-200
PhenolPolymer Resin50-150
Hypothetical this compound-based AdsorbentMethylene BluePotentially high due to π-π stacking and ionic interactions
Hypothetical this compound-based AdsorbentLead (Pb²⁺)Potentially high due to ion-exchange with K⁺ and chelation

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the properties of both organic and inorganic components at the molecular level, have garnered significant attention for their synergistic functionalities. This compound can serve as an organic linker in the synthesis of such materials, particularly in the formation of metal-organic frameworks (MOFs).

The sulfonate and hydroxyl groups can coordinate with metal ions, leading to the formation of a three-dimensional network structure. The properties of the resulting MOF, such as its porosity, stability, and catalytic activity, can be tuned by varying the metal ion and the synthesis conditions. These materials have potential applications in gas storage, catalysis, and sensing.

Electrochemical Applications in Energy Storage Systems

The development of advanced energy storage systems, such as potassium-ion batteries (KIBs), is a critical area of research. While direct research on this compound in KIBs is limited, its chemical structure suggests potential applications in electrolyte formulations and for studying interfacial phenomena.

An ideal electrolyte for a potassium-ion battery should possess high ionic conductivity, a wide electrochemical stability window, and good compatibility with the electrodes. The dissolution of this compound in a suitable solvent would provide K⁺ charge carriers. The sulfonate anion, being relatively large and stable, could potentially contribute to a stable solid electrolyte interphase (SEI) on the anode surface.

Comparison of Electrolyte Properties:

Electrolyte SaltSolventIonic Conductivity (mS/cm)Electrochemical Stability Window (V vs. K/K⁺)
KPF₆EC/DEC5-7~0-5.0
KFSIDME3-5~0-4.8
Hypothetical K-7-HNSPCTo be determinedTo be determined

EC: Ethylene Carbonate, DEC: Diethyl Carbonate, DME: Dimethoxyethane, PC: Propylene Carbonate, K-7-HNS: this compound

The performance and safety of potassium-ion batteries are largely dictated by the interfacial phenomena occurring at the electrode-electrolyte interface. The formation of a stable and ionically conductive SEI layer is crucial for preventing electrolyte decomposition and ensuring long-term cycling stability.

The aromatic and sulfonate functional groups of this compound could influence the composition and morphology of the SEI layer. The naphthalene core might participate in the formation of a more robust, carbon-rich SEI, while the sulfonate group could contribute to the formation of inorganic potassium salts, such as potassium sulfate (B86663), which are known to be beneficial components of the SEI in some battery chemistries.

Potential SEI Components from this compound Decomposition:

Potassium Alkyl Carbonates

Potassium Sulfite (B76179)/Sulfate

Polymeric species derived from the naphthalene ring

Environmental Chemical Transformations of Naphthalenesulfonates

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation of naphthalenesulfonates, including Potassium 7-hydroxynaphthalenesulphonate, in the environment is primarily driven by processes such as photolysis, oxidation, and hydrolysis. These mechanisms can lead to the partial or complete breakdown of the parent compound into simpler, and often less harmful, substances.

Photodegradation: While direct photolysis of naphthalenesulfonates by sunlight in surface waters can be a slow process, the presence of photosensitizers can accelerate their degradation. For instance, studies on monochlorinated naphthalenes have shown that UV-C irradiation can lead to their photodegradation following pseudo-first-order kinetics. mdpi.com Acidic conditions were found to promote the photodegradation of 1-chloronaphthalene. mdpi.com The process involves the generation of reactive oxygen species like hydroxyl radicals (•OH), superoxide (B77818) anion radicals (O₂•⁻), and singlet oxygen (¹O₂), which attack the naphthalene (B1677914) ring structure. mdpi.com

Oxidation: Chemical oxidation, particularly through advanced oxidation processes (AOPs), is an effective abiotic degradation mechanism. AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. wikipedia.org Ozonation, both alone and in combination with UV radiation (O₃/UV), has been shown to effectively degrade naphthalenesulfonic acids in aqueous solutions. nih.govrsc.org The reactivity towards ozone can decrease with an increasing number of sulfonic groups on the naphthalene ring. researchgate.netpsu.edu The degradation process involves the initial attack of ozone on the double bonds of the aromatic rings, leading to ring cleavage and the formation of more oxidized organic acids and sulfate (B86663) ions. rsc.orgresearchgate.netpsu.edu

The Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes are other powerful AOPs for the degradation of naphthalenesulfonates. tandfonline.comjocpr.comjocpr.com These methods have demonstrated high efficiency in removing chemical oxygen demand (COD) and total organic carbon (TOC) from wastewaters containing these compounds. tandfonline.comjocpr.com For example, the photo-Fenton-like oxidation of H-acid, a commercially significant naphthalene sulfonate, achieved significant COD and TOC removals under optimized conditions. tandfonline.com

Hydrolysis: The sulfonic acid group attached to the naphthalene ring is generally stable to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a major abiotic degradation pathway for naphthalenesulfonates.

The table below summarizes key findings from studies on the abiotic degradation of naphthalenesulfonates.

Degradation ProcessCompound(s) StudiedKey FindingsReference(s)
Photodegradation Monochlorinated naphthalenesFollows pseudo-first-order kinetics; influenced by pH and inorganic anions. mdpi.com
Ozonation Naphthalene-1-sulfonic acid, Naphthalene-1,5-disulfonic acid, Naphthalene-1,3,6-trisulfonic acidReactivity decreases with more sulfonic groups; leads to formation of oxidized organic acids and sulfate ions. rsc.orgresearchgate.netpsu.edu
Ozonation with UV 2-Naphthalenesulfonate (2-NS)UV radiation significantly enhances the mineralization of 2-NS. nih.gov
Photo-Fenton-like Oxidation H-acidAchieved 82% COD and 51% TOC removal under optimized conditions. tandfonline.com
Fenton Oxidation 2-Naphthalenesulfonic acid (2-NSA)Achieved 96.0% COD removal under optimal conditions. jocpr.comjocpr.com

Biotransformation and Biodegradation Pathways in Environmental Matrices

The biodegradation of naphthalenesulfonates is a critical process for their removal from contaminated environments. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, energy, and sulfur.

The initial step in the aerobic biodegradation of many naphthalenesulfonates involves the enzymatic cleavage of the carbon-sulfur bond, a process known as desulfonation. This is often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of a dihydroxy-naphthalene intermediate and the release of sulfite (B76179). This dihydroxy-naphthalene can then be further metabolized through pathways similar to those for naphthalene degradation. nih.gov

For hydroxynaphthalenesulfonates, mixed bacterial consortia have been shown to be effective in achieving complete degradation. In these consortia, one member may perform the initial desulfonation via 1,2-dioxygenation, excreting hydroxylated salicylates as intermediates, which are then utilized by other members of the consortium. nih.gov

Under anaerobic conditions, the degradation of naphthalene has been observed in sulfate-reducing enrichment cultures. The proposed pathway involves an initial carboxylation of the naphthalene ring, followed by a stepwise reduction of the aromatic system before ring cleavage. nih.gov

A variety of microorganisms capable of degrading naphthalenesulfonates have been isolated from contaminated soil and water. Pseudomonas species are frequently implicated in the degradation of these compounds. For example, strains of Pseudomonas have been shown to metabolize naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate (B94788) via an initial dioxygenation followed by spontaneous sulfite elimination.

Mixed microbial communities often exhibit enhanced degradation capabilities compared to pure cultures. The syntrophic interactions within these consortia allow for the complete mineralization of complex naphthalenesulfonates. For instance, the degradation of H-acid (1-amino-8-hydroxy-naphthalene-3,6-disulfonic acid) has been demonstrated using immobilized cells of Alcaligenes latus. scielo.br

The key enzymes involved in the initial stages of naphthalenesulfonate degradation are typically dioxygenases. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of cis-diols. This is a critical step that destabilizes the aromatic system and facilitates subsequent ring cleavage and desulfonation.

The table below presents examples of microbial consortia and enzymes involved in the degradation of naphthalenesulfonates.

Microorganism/ConsortiumSubstrate(s)Key Enzymes/PathwayReference(s)
Pseudomonas sp.Naphthalene-1-sulfonate, Naphthalene-2-sulfonateDioxygenase, leads to desulfonation and formation of 1,2-dihydroxynaphthalene.
Mixed bacterial consortiumAmino- and hydroxy-naphthalene sulfonic acidsSynergistic degradation with initial 1,2-dioxygenation and desulfonation. nih.gov
Alcaligenes latusH-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid)Immobilized cells showed effective degradation. scielo.br
Sulfate-reducing enrichment cultureNaphthaleneAnaerobic degradation via initial carboxylation and subsequent ring reduction. nih.gov

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. researchgate.netrsc.org These models integrate information on a chemical's physical-chemical properties, emission rates, and the characteristics of the environmental compartments (air, water, soil, sediment) to estimate its environmental concentrations over time. researchgate.netrsc.org

For sulfonated naphthalene compounds like this compound, environmental fate models can help in assessing their potential for long-range transport, bioaccumulation, and persistence. The high water solubility of these compounds, conferred by the sulfonate group, is a key parameter in their environmental fate, leading to their potential for widespread distribution in aquatic systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the degradation rates of organic pollutants, including naphthalenesulfonates, based on their molecular structure. nih.gov For instance, a QSAR model has been developed to predict the rate constants for the ozonation of various organic pollutants under acidic conditions, which could be applicable to sulfonated naphthalenes. nih.gov

Challenges in modeling the environmental fate of sulfonated naphthalenes include accurately predicting their partitioning behavior, especially for these polar and ionizable compounds, and accounting for the complex biotic and abiotic degradation pathways. rsc.org

Advanced Remediation Technologies for Naphthalenesulfonate Contamination

Due to the persistence of some naphthalenesulfonates in the environment, various advanced remediation technologies have been developed to treat contaminated water and soil. These technologies can be broadly categorized into advanced oxidation processes (AOPs) and bioremediation strategies.

Advanced Oxidation Processes (AOPs): As discussed in the abiotic degradation section, AOPs are highly effective in breaking down naphthalenesulfonates. researchgate.netmdpi.com These technologies, including O₃/UV, Fenton, and photo-Fenton processes, generate powerful hydroxyl radicals that can mineralize these pollutants to carbon dioxide, water, and inorganic salts. wikipedia.orgnih.govresearchgate.nettandfonline.comjocpr.comjocpr.com Persulfate oxidation, activated by heat or alkali, is another emerging AOP that has shown effectiveness in degrading naphthalene sulfonic acids like H-acid. nih.gov

Bioremediation: Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants. nih.govcl-solutions.com Bioaugmentation, which involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site, can enhance the removal of naphthalenesulfonates. cl-solutions.com Thermally enhanced bioremediation, which involves moderately increasing the temperature of the contaminated soil, can stimulate microbial activity and accelerate the degradation of naphthalene and related compounds. researchgate.net Studies have shown that temperatures in the range of 28-38°C can be beneficial for the microbial communities involved in naphthalene degradation. researchgate.net Bioslurry reactors, where contaminated soil is mixed with water to form a slurry, can also be an effective ex-situ bioremediation technique for soils contaminated with naphthalene. researchgate.net

The table below provides an overview of advanced remediation technologies for naphthalenesulfonate contamination.

TechnologyDescriptionTarget ContaminantsKey AdvantagesReference(s)
Ozonation/UV Oxidation process using ozone and ultraviolet light to generate hydroxyl radicals.Naphthalenesulfonic acidsHigh degradation efficiency; mineralization of organic pollutants. nih.gov
Fenton/Photo-Fenton Oxidation using iron salts and hydrogen peroxide, with or without UV light.Naphthalenesulfonic acidsRapid degradation rates; effective for high concentration wastewaters. tandfonline.comjocpr.comjocpr.com
Persulfate Oxidation Oxidation using persulfate activated by heat or alkali.H-acidEffective for degradation of specific naphthalene sulfonic acids. nih.gov
Bioaugmentation Introduction of specialized microorganisms to contaminated sites.NaphthaleneEnhances natural attenuation; can be applied in-situ. cl-solutions.com
Thermally Enhanced Bioremediation Heating contaminated soil to stimulate microbial degradation.NaphthaleneIncreased degradation rates at optimal temperatures. researchgate.net
Bioslurry Reactors Ex-situ treatment of contaminated soil in a reactor.NaphthaleneControlled environment for enhanced biodegradation. researchgate.net

Future Research Directions and Emerging Opportunities in Potassium 7 Hydroxynaphthalenesulphonate Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The conventional synthesis of naphthalenesulfonic acids involves electrophilic aromatic substitution using concentrated sulfuric acid or oleum, a process that is energy-intensive and generates significant acidic waste. wikipedia.orggreenagrochem.com The drive towards green chemistry necessitates the development of cleaner, more efficient, and economically sound synthetic methodologies.

Future research is focused on several promising avenues:

Catalytic Processes: The use of solid acid catalysts, such as silica-supported acids (e.g., SiO2/HClO4), offers a reusable and less corrosive alternative to liquid acids, simplifying product separation and catalyst recycling. researchgate.net

Alternative Sulfonating Agents: Exploring milder sulfonating agents in novel reaction media, such as ionic liquids, can improve reaction control and reduce waste. researchgate.netfrontiersin.org Ionic liquids can act as both solvent and catalyst, potentially leading to higher selectivity and easier product recovery. researchgate.netfrontiersin.org

Energy-Efficient Methods: Techniques like microwave-assisted organic-chemistry.orgresearchgate.net and ultrasound-assisted synthesis nih.gov can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.orgnih.gov These methods often lead to higher yields and improved product purity.

Biocatalysis: The application of enzymes, such as sulfotransferases, presents a nascent but highly promising route. nih.govnih.gov Biocatalytic processes operate under mild aqueous conditions, offering unparalleled chemo- and regioselectivity, which could be harnessed for the precise synthesis of specific isomers like 7-hydroxynaphthalenesulphonate. nih.gov

Table 1: Comparison of Synthetic Routes for Aromatic Sulfonation


MethodKey Reagents/ConditionsPotential AdvantagesResearch Challenges
ConventionalConcentrated H₂SO₄ or Oleum, High TemperatureEstablished, low-cost reagentsHigh energy use, corrosive, acidic waste
Solid Acid CatalysisReusable catalysts (e.g., SiO₂/HClO₄), NaHSO₃Catalyst reusability, reduced corrosion, cleaner processCatalyst deactivation, mass transfer limitations
Microwave/UltrasoundStandard reagents, applied energy fieldRapid reaction rates, higher yields, energy efficiencyScalability for industrial production
Ionic LiquidsIonic liquid as solvent/catalystHigh solubility, potential for catalyst recycling, mild conditionsCost and toxicity of some ionic liquids
BiocatalysisEnzymes (e.g., sulfotransferases), aqueous mediaHigh selectivity, mild conditions, environmentally benignEnzyme stability, substrate scope, cost of enzyme production

Exploration of Novel High-Performance Material Applications

The bifunctional nature of Potassium 7-hydroxynaphthalenesulphonate, possessing both a nucleophilic hydroxyl group and a hydrophilic, charge-bearing sulfonate group, makes it an attractive building block for a new generation of functional materials.

Emerging opportunities include:

Advanced Polymers and Membranes: Sulfonated aromatic polymers are critical components in proton exchange membranes (PEMs) for fuel cells. The specific structure of 7-hydroxynaphthalenesulphonate can be leveraged to synthesize novel polymers with tailored hydrophilicity, ion-conductivity, and thermal stability. Its hydroxyl group provides a reactive site for polymerization into polyethers or polyesters, while the sulfonate group imparts the necessary functionality for ion transport.

Conductive Polymers: Sulfonated naphthalene (B1677914) derivatives can act as effective dopants, enhancing the electrical conductivity and stability of polymer matrices. nbinno.com Research into incorporating this compound into materials like polyaniline or polypyrrole could lead to new conductive composites for sensors, antistatic coatings, and electronic devices. nbinno.comajol.info

Optoelectronic Materials: Naphthalene-diimide (NDI) derivatives are valued for their photophysical properties and are used in organic optoelectronics. thieme-connect.de The 7-hydroxynaphthalenesulphonate scaffold could be chemically modified to create novel NDI-related structures. The electron-donating hydroxyl group and the position of the sulfonate group could be used to tune the molecule's electronic energy levels, making it a candidate for electron transport layers in polymer light-emitting diodes (PLEDs) or as a component in organic solar cells. researchgate.net

Functional Hydrogels: The high water solubility and ionic nature conferred by the sulfonate group make this compound a candidate for creating supramolecular hydrogels. nbinno.com These materials are being investigated for applications in controlled drug delivery, where the hydrogel matrix can encapsulate and release therapeutic agents. nbinno.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The vast chemical space of possible derivatives and material formulations presents a significant challenge for traditional, trial-and-error research. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate discovery in this area.

Key applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict key properties of new derivatives based on their molecular structure. aftonchemical.comnih.gov This includes predicting material properties like conductivity or ion-exchange capacity, as well as environmental properties like biodegradability. nih.govnih.gov

Generative Models for New Molecules: AI can design novel molecules de novo. By training generative models on datasets of known functional materials, algorithms can propose new derivatives of this compound that are optimized for specific target properties, such as enhanced thermal stability or improved solubility.

Reaction Optimization: ML algorithms can analyze data from chemical reactions to predict optimal conditions (temperature, catalyst, solvent) for synthesizing derivatives, accelerating the development of the sustainable routes discussed in section 8.1.

Virtual Screening: AI can rapidly screen vast virtual libraries of potential compounds derived from this compound for their suitability in applications like drug delivery or as dopants in polymers, prioritizing the most promising candidates for synthesis and experimental validation.

Table 2: AI/ML Strategies in this compound Research


AI/ML TechniqueApplication AreaExpected Outcome
QSAR ModelingProperty PredictionAccurate prediction of material performance and environmental fate (e.g., biodegradability)
Generative Adversarial Networks (GANs)New Molecule DesignNovel derivative structures optimized for target properties (e.g., high conductivity)
Bayesian OptimizationSynthesis Route OptimizationIdentification of ideal reaction conditions for sustainable synthesis with minimal experimentation
Molecular Docking & DynamicsFunctional Material ScreeningRapid assessment of binding affinities for drug delivery or interactions within a polymer matrix

Addressing Challenges in Environmental Persistence Through Molecular Design

A significant challenge for many sulfonated aromatic compounds is their persistence in the environment. The sulfonate group, while imparting useful properties, can render the molecule resistant to microbial degradation, leading to potential bioaccumulation. researchgate.netresearchgate.net This presents a critical area for future research focused on molecular design for environmental compatibility.

Strategies for enhancing biodegradability include:

Computational Modeling: Molecular modeling can be used to understand the mechanisms of enzymatic degradation. nih.govresearchgate.net By simulating the interaction between sulfonated naphthalenes and microbial enzymes, researchers can identify structural features that hinder biodegradation. This knowledge can then be used to design new molecules that are more susceptible to enzymatic attack.

Designing for Degradability: Future research will focus on creating derivatives of this compound that retain their desired functionality but incorporate features that promote degradation. This could involve introducing cleavable linker groups or altering the substitution pattern on the naphthalene ring to make it more accessible to microbial enzymes. The position and number of sulfonate groups are known to significantly affect biodegradability. researchgate.net

Predictive Toxicology and Fate: Using QSAR and other computational tools, the biodegradability and potential ecotoxicity of newly designed molecules can be predicted in silico before they are ever synthesized. aftonchemical.com This "benign-by-design" approach allows chemists to prioritize compounds that balance high performance with a favorable environmental profile, preventing the development of persistent pollutants. gatech.edu

By integrating these advanced research directions, the scientific community can redefine the lifecycle of this compound, transforming it from a conventional intermediate into a versatile platform for sustainable, high-performance chemical innovation.

Q & A

Q. What is the standard synthesis protocol for Potassium 7-hydroxynaphthalenesulphonate, and what parameters critically influence yield?

The compound is synthesized via sulfonation of 2-naphthol using 98% sulfuric acid at low temperatures (≤10°C), followed by neutralization with sodium carbonate to precipitate impurities like Schäffer’s acid. Key parameters include temperature control during sulfonation (to avoid byproducts) and stoichiometric adjustments of sulfuric acid to ensure selective sulfonation at the 8-position of the naphthalene ring. Post-synthesis purification via recrystallization in aqueous media is recommended to achieve ≥90% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

  • UV-Vis Spectroscopy : Detects absorbance peaks at 230 nm and 310 nm, characteristic of the hydroxynaphthalene sulfonate moiety .
  • FT-IR : Confirms sulfonate (-SO₃⁻) groups via strong asymmetric stretching bands near 1180–1200 cm⁻¹ and hydroxyl (-OH) stretching at 3400 cm⁻¹ .
  • HPLC with UV detection : Validates purity by separating residual 2-naphthol and sulfonation byproducts using a C18 column and acidic mobile phase (e.g., 0.1% H₃PO₄) .

Q. What are the primary research applications of this compound in chemical synthesis?

The compound serves as a precursor for acid and direct azo dyes, where its sulfonate group enhances water solubility and binding affinity to textile fibers. It is also used in biochemical studies as a model substrate for sulfotransferase enzyme activity assays due to its stable sulfonate group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between gravimetric analysis and spectroscopic methods?

Discrepancies often arise from non-volatile impurities (e.g., inorganic salts) undetected by UV-Vis or FT-IR. A combined approach is recommended:

  • Gravimetric Analysis : Quantifies total solids post-drying but may overestimate purity due to residual sodium carbonate from synthesis.
  • Titration : Use ion-exchange chromatography to isolate the sulfonate group, followed by titration with barium chloride to quantify sulfonate content .
  • Cross-Validation : Compare results with HPLC-MS to identify non-UV-active impurities .

Q. What experimental strategies optimize the stability of this compound under varying pH and temperature conditions?

  • pH Stability : The compound degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, with hydrolysis of the sulfonate group observed via FT-IR. Buffered solutions (pH 6–8) are optimal for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C, releasing SO₂. Thermogravimetric analysis (TGA) under inert atmosphere (N₂) is advised to study degradation kinetics .

Q. How can mechanistic studies differentiate between sulfonation positional isomers (e.g., 7-hydroxy vs. 8-hydroxy derivatives)?

  • NMR Spectroscopy : ¹H-NMR distinguishes isomers via coupling patterns; the 7-hydroxy derivative exhibits a deshielded aromatic proton at δ 8.2 ppm (J = 8 Hz), while the 8-hydroxy isomer shows a singlet at δ 7.9 ppm due to symmetry .
  • X-ray Crystallography : Resolves crystal packing differences, with the sulfonate group’s orientation influencing hydrogen-bonding networks .

Q. What statistical methods address data variability in kinetic studies of sulfonate group reactivity?

  • Multiple Imputation : Handles missing data points in time-dependent reaction profiles (e.g., incomplete sampling intervals) .
  • ANOVA with Tukey’s HSD : Identifies significant differences in reaction rates across temperature/pH conditions while controlling for Type I errors .

Methodological Notes

  • Safety Protocols : Use PPE (gloves, goggles) due to H315/H319 risks (skin/eye irritation). Store under inert atmosphere (N₂) at room temperature to prevent hygroscopic degradation .
  • Data Reproducibility : Document sulfonation reaction times (±5 min) and acid molar ratios (±0.05 eq) to ensure replicability across labs .

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